2,3,3,5-Tetramethyl-3h-indole
Overview
Description
The compound 2,3,3,5-Tetramethyl-3h-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The tetramethylated version of this compound suggests additional methyl groups at specified positions on the indole ring, which could influence its chemical and physical properties as well as its biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the need for regioselective functionalization. For instance, the solid-phase synthesis of 2,3,5-trisubstituted indoles involves a palladium-mediated coupling followed by intramolecular cyclization, acylation, and further diversification through Sonagashira or Suzuki couplings . Although this method does not directly describe the synthesis of 2,3,3,5-Tetramethyl-3h-indole, it provides insight into the synthetic strategies that could be adapted for its production. Additionally, the synthesis of related tetracyclic ring systems via a domino reaction from tryptophan-derived amino nitriles indicates the potential for complex indole derivatives to be synthesized from simpler precursors .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their reactivity and interaction with biological targets. The crystal structure and DFT study of a related compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides valuable information on the molecular geometry and electronic properties of such molecules . These studies typically involve NMR, IR, MS, and X-ray diffraction to determine the structure, as well as computational methods like DFT to predict reactivity and stability.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions, which can be used to further modify the indole core or to synthesize complex molecules. For example, the use of tetramethylurea as a methylene precursor in a RuCl3-catalyzed cross dehydrogenative coupling approach allows for the synthesis of bis(indolyl)methanes . This reaction showcases the versatility of indole derivatives in forming carbon-carbon bonds under catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2,3,3,5-Tetramethyl-3h-indole are influenced by their molecular structure. The introduction of methyl groups can affect the compound's boiling point, solubility, and stability. The pharmacological activity of indole derivatives is broad, as demonstrated by the survey of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which indicates the potential for diverse medicinal applications . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential energy, are also important for understanding the reactivity and interaction of these molecules with biological targets .
Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of indoles, including compounds like 2,3,3,5-Tetramethyl-3h-indole, have been a focus in organic chemistry for over a century. Indoles are key structural components in a vast array of biologically active compounds, both natural and synthetic. Palladium-catalyzed reactions have become significant in this field, offering access to complex molecules with wide-ranging functionalities, contributing to the production of fine chemicals, pharmaceutical intermediates, and active ingredients with reduced waste (Cacchi & Fabrizi, 2005).
Chemical Sensing Applications
Indole derivatives have been explored for chemical sensing applications. For instance, a benzo[e]indole[2,1-b][1,3]benzooxazine derivative demonstrated high sensitivity and selectivity in detecting cyanide ions (CN−) using UV–visible spectroscopy. This application surpasses conventional techniques in terms of reaction speed and sensitivity, overcoming limitations like interference from sulfide ions (S2−) (Zhu et al., 2021).
Synthesis of Indoline Alkaloids
Indole alkaloids are significant for their pharmaceutical properties. Strategies like intramolecular dearomative oxidative coupling of indoles have been developed for the synthesis of indoline alkaloids. These methods address the challenge of creating quaternary stereocenters and complex polycyclic ring systems, which are common in many biologically active natural products (Zi, Zuo, & Ma, 2015).
Medicinal Chemistry
Indole analogs play a crucial role in medicinal chemistry, displaying anti-oxidant, anti-HIV, and anti-cancer activities. They are prevalent in various synthetic and natural products, pharmaceuticals, and agrochemicals. For instance, the compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and analyzed for potential therapeutic applications (Al-Ostoot et al., 2019).
Electrocatalysis and Analytical Applications
Indole and its derivatives have been investigated for their roles in electrocatalysis and analytical applications. For example, the electrochemical oxidation of indole has led to the formation of redox-active compounds like Indole Tetraone. These have been used for the simultaneous electrocatalytic oxidation of hydrazine and reduction of hydrogen peroxide, demonstrating their potential in flow injection analysis (Mayuri et al., 2018).
Safety And Hazards
The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3,3,5-tetramethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAPBRSUHSDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067169 | |
Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,5-Tetramethyl-3h-indole | |
CAS RN |
25981-82-2 | |
Record name | 2,3,3,5-Tetramethyl-3H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3,5-Tetramethyl-3H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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